molecular formula C10H13Br B6252035 1-(bromomethyl)-4-ethyl-2-methylbenzene CAS No. 1822655-44-6

1-(bromomethyl)-4-ethyl-2-methylbenzene

Cat. No.: B6252035
CAS No.: 1822655-44-6
M. Wt: 213.1
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Description

1-(Bromomethyl)-4-ethyl-2-methylbenzene (C₁₀H₁₃Br) is a brominated aromatic compound featuring a benzene ring substituted with a bromomethyl group at position 1, an ethyl group at position 4, and a methyl group at position 2. Its SMILES notation (CCC₁=C(C=CC(=C₁)C)CBr) and InChIKey (RCBKMACEKCUNPG-UHFFFAOYSA-N) confirm this structure . The compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which participates in nucleophilic substitutions, cross-coupling reactions, and as a building block for pharmaceuticals and polymers.

Properties

CAS No.

1822655-44-6

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alcohol undergoes nucleophilic substitution, where PPh₃ facilitates bromide displacement via a phosphorane intermediate. Key parameters include:

  • Temperature : 0°C initial cooling to prevent exothermic side reactions, followed by 3 hours at room temperature.

  • Stoichiometry : A 1.5:1 molar ratio of PPh₃ and CBr₄ to alcohol ensures complete conversion.

  • Workup : Chromatographic purification (petroleum ether/ethyl acetate, 87:13) yields the product as a pale yellow solid.

Yield and Limitations

Reported yields for analogous reactions reach 48% . Challenges include:

  • Sensitivity to moisture, requiring anhydrous conditions.

  • Competing elimination reactions at elevated temperatures.

Radical Bromination of Methyl Groups

Radical-initiated bromination offers an alternative pathway using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride (CCl₄). This method selectively targets methyl groups adjacent to electron-donating substituents.

Procedure and Optimization

  • Substrate : 4-Ethyl-2-methyltoluene (1-ethyl-3-methylbenzene).

  • Reagents : NBS (3 equiv), benzoyl peroxide (0.3 equiv).

  • Conditions : Reflux at 70°C for 6 hours under inert atmosphere.

Selectivity and Efficiency

Radical bromination achieves 96% yield in trisubstituted analogs, but mono-bromination requires precise stoichiometry. The ethyl group’s para-directing effect enhances ortho-methyl reactivity, favoring bromination at the target position.

Multi-Step Synthesis via Alkylation and Bromination

A sequential approach combines ethylation of toluene followed by bromination. This method aligns with industrial-scale protocols for ethyltoluene production.

Ethylation of Toluene

  • Catalyst : Phosphorus-silicon-modified HZSM-5 zeolite (SiO₂/Al₂O₃ = 50–200).

  • Conditions : 350–410°C, 0.4–1.5 MPa, toluene:ethylene molar ratio 4:1.

  • Outcome : Generates a mixture of ethyltoluene isomers, with para-ethyl selectivity up to 70% using optimized catalysts.

Isolation and Bromination

  • Isomer Separation : Distillation or chromatographic techniques isolate 4-ethyl-2-methyltoluene.

  • Bromination : Follows Method 1 or 2 to introduce the bromomethyl group.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Appel Reaction(4-Ethyl-2-methylphenyl)methanolPPh₃, CBr₄48%High purity, mild conditionsRequires alcohol precursor
Radical Bromination4-Ethyl-2-methyltolueneNBS, benzoyl peroxide~50%*Scalable, single-stepCompeting di-bromination
Alkylation-BrominationToluene, ethyleneHZSM-5, NBS40–60%Industrial feasibilityMulti-step, isomer separation needed

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-ethyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-ethyl-2-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Substituent Effects on Reactivity and Electronic Properties

1-(Bromomethyl)-4-methylbenzene
  • Structure : Lacks the ethyl group at position 3.
  • Reactivity: The methyl group is a weak electron donor, slightly activating the ring. The bromomethyl group undergoes SN2 reactions, but the absence of an ethyl group reduces steric hindrance compared to the target compound .
1-(Bromomethyl)-4-methoxybenzene
  • Structure : Methoxy (-OCH₃) at position 4 instead of ethyl.
  • Reactivity: The methoxy group is a strong electron donor, activating the ring toward electrophilic substitution. However, this activation may reduce the electrophilicity of the bromomethyl group in SN2 reactions compared to the ethyl-substituted compound .
1-(Bromomethyl)-4-chlorobenzene
  • Structure : Chlorine (-Cl) at position 4.
  • Reactivity : Chlorine is electron-withdrawing, deactivating the ring and increasing the electrophilicity of the bromomethyl group. This enhances reactivity in nucleophilic substitutions compared to the ethyl-substituted compound .
1-(Bromomethyl)-2,4-difluorobenzene
  • Structure : Fluorine (-F) at positions 2 and 4.
  • Reactivity : Fluorine’s strong electron-withdrawing effect significantly increases the electrophilicity of the bromomethyl group, making it more reactive in substitutions than the target compound .

Steric and Physical Properties

Steric Effects
  • The ethyl group in 1-(bromomethyl)-4-ethyl-2-methylbenzene introduces steric hindrance, which may slow down reactions at the bromomethyl site compared to less substituted analogs like 1-(bromomethyl)-4-methylbenzene .
  • Compounds with bulky substituents (e.g., 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene) exhibit even greater steric effects, reducing reaction yields in crowded environments .
Physical Properties
  • Molecular Weight : The target compound (213.11 g/mol) is heavier than 1-(bromomethyl)-4-methylbenzene (185.06 g/mol) due to the ethyl group .
  • Predicted Collision Cross Section (CCS) : For this compound, the CCS of the [M+H]+ ion is 137.9 Ų, reflecting its branched structure . Comparatively, linear analogs like 1-bromo-4-(tert-pentyl)benzene (C₁₁H₁₅Br, 227.14 g/mol) may exhibit higher CCS values due to increased alkyl chain length .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(bromomethyl)-4-ethyl-2-methylbenzene, and how do reaction conditions influence yield?

  • A common method involves bromination of 4-ethyl-2-methyltoluene using brominating agents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or acetonitrile. The reaction typically requires controlled temperatures (20–40°C) and inert atmospheres to minimize side reactions. Yield optimization depends on stoichiometric ratios of NBS and the substrate, with excess brominating agents favoring higher conversions .
  • Alternative route: Substitution of a methyl group in 4-ethyl-2-methylbenzene derivatives via radical bromination.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral data should researchers prioritize?

  • NMR : Focus on distinguishing bromomethyl protons (δ ~4.3–4.7 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
  • GC-MS : Confirm molecular ion peaks at m/z 226 (C₁₀H₁₃Br) and fragmentation patterns (e.g., loss of Br•).
  • Elemental analysis : Verify %C (53.37%), %H (5.81%), and %Br (35.48%) to confirm purity .

Q. What safety protocols are essential for handling this compound?

  • Skin/eye exposure : Immediate flushing with water for 15+ minutes; consult a physician due to potential alkylating agent toxicity.
  • Inhalation : Use fume hoods; avoid vapor formation. Toxicity data are limited, so treat as a suspected mutagen .

Q. How does the bromomethyl group influence reactivity compared to chloromethyl or fluoromethyl analogs?

  • Bromine’s lower electronegativity and higher leaving-group ability enhance nucleophilic substitution (Sₙ2) rates. For example, Suzuki-Miyaura coupling with bromomethyl derivatives proceeds faster than chloro analogs but may require palladium catalysts optimized for bromine .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic cross-coupling reactions?

  • Method : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in bromomethyl groups correlates with higher electrophilicity, favoring oxidative addition in palladium-catalyzed reactions. Compare activation barriers for bromo vs. chloro derivatives .

Q. What strategies resolve contradictions in reported reaction yields for bromomethylbenzene derivatives?

  • Case study : Discrepancies in Suzuki coupling yields (40–85%) may arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) or solvent polarity. Systematic DOE (Design of Experiments) can isolate variables like temperature, ligand ratio, and base (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How do substituent positions (ethyl, methyl) on the benzene ring affect regioselectivity in electrophilic aromatic substitution?

  • Steric effects : The 4-ethyl group directs electrophiles to the para position, while the 2-methyl group increases ortho/para substitution ratios. Computational Mulliken charges or Hammett parameters (σ⁺) quantify electronic effects .

Q. What are the environmental degradation pathways of this compound, and how do indoor surfaces influence its stability?

  • Hydrolysis : Bromomethyl groups hydrolyze to methanol derivatives in aqueous media (pH-dependent; t₁/₂ ~24–48 hrs at pH 7).
  • Surface interactions : Adsorption on silica or polymer surfaces (e.g., PVC) may retard degradation. Analyze via FTIR or XPS to track bond cleavage .

Methodological Tables

Table 1: Comparative Reactivity of Halomethyl Substituents

PropertyBr-CH₂Cl-CH₂F-CH₂
Sₙ2 Rate (k, rel. to Br)1.00.30.01
Electrophilicity (eV)-1.2-0.8-0.5
Common CatalystsPd(0)Ni(0)Ag(I)

Table 2: Optimal Conditions for Bromomethylation

ParameterRange
NBS:Substrate Ratio1.2:1 to 1.5:1
SolventCCl₄ (non-polar)
Temperature25–30°C
Yield65–78%

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